1-Ethylpentylzinc bromide

Catalog No.
S1910448
CAS No.
312693-11-1
M.F
C7H15BrZn
M. Wt
244.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethylpentylzinc bromide

CAS Number

312693-11-1

Product Name

1-Ethylpentylzinc bromide

IUPAC Name

bromozinc(1+);heptane

Molecular Formula

C7H15BrZn

Molecular Weight

244.5 g/mol

InChI

InChI=1S/C7H15.BrH.Zn/c1-3-5-7-6-4-2;;/h5H,3-4,6-7H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

QZPAOOQIWZQBDH-UHFFFAOYSA-M

SMILES

CCCC[CH-]CC.[Zn+]Br

Canonical SMILES

CCCC[CH-]CC.[Zn+]Br

Organozinc Reagents in Organic Synthesis

1-Ethylpentylzinc bromide is a type of organozinc compound, containing a zinc (Zn) atom bonded to an ethylpentyl group (C6H13) and a bromine (Br) atom. Organozinc reagents are a class of versatile compounds used extensively in organic synthesis for various transformations. Their reactivity arises from the polarized Zn-C bond, where the carbon atom carries a partial negative charge. This negative charge allows organozinc reagents to act as nucleophiles, readily reacting with electron-deficient species [].

Applications in Carbon-Carbon Bond Formation

One of the primary applications of 1-Ethylpentylzinc bromide is in carbon-carbon bond formation reactions. Due to its nucleophilic nature, it can react with a variety of carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. This reaction, known as the Negishi reaction, employs a palladium (Pd) catalyst to activate the organozinc reagent and facilitate the bond formation []. The Negishi reaction offers a powerful tool for organic chemists to construct complex molecules with precise control over the stereochemistry of the newly formed carbon-carbon bond [].

Functionalization of Unsaturated Carbon-Carbon Bonds

1-Ethylpentylzinc bromide can also participate in reactions with unsaturated carbon-carbon bonds, such as those present in alkenes and alkynes. These reactions often involve a transition metal catalyst, such as palladium or nickel, which activates the unsaturated bond towards nucleophilic attack by the organozinc reagent. This versatility allows for the introduction of various functional groups onto unsaturated molecules, enabling the synthesis of complex organic structures [].

Hydrogen Bond Acceptor Count

1

Exact Mass

241.96485 g/mol

Monoisotopic Mass

241.96485 g/mol

Heavy Atom Count

9

Dates

Modify: 2023-08-16

Explore Compound Types